molecular formula C19H18ClN3O3 B2937303 N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-12-7

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2937303
CAS No.: 421576-12-7
M. Wt: 371.82
InChI Key: PIZCCLOTFPBDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide group at position 5, a 3-chlorophenyl substituent on the nitrogen atom, and a 2-methoxyphenyl group at position 4 of the pyrimidine ring. Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methoxy) aromatic substituents, which influence both physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-13-7-5-6-12(20)10-13)17(23-19(25)21-11)14-8-3-4-9-15(14)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZCCLOTFPBDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H17_{17}ClN2_{2}O3_{3}
  • Molecular Weight : 336.78 g/mol
  • IUPAC Name : this compound

This compound features a tetrahydropyrimidine backbone with various substituents that contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds within the tetrahydropyrimidine class exhibit significant antitumor properties. A study conducted by the Shanghai Institute of Materia Medica evaluated a series of similar compounds and found that modifications to the tetrahydropyrimidine structure could enhance inhibitory effects against various cancer cell lines, including lung adenocarcinoma cells (SPAC1) .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ASPAC110Inhibition of EGFR
Compound BSPAC115Induction of apoptosis
This compoundSPAC1TBDTBD

Enzyme Inhibition

The compound has also been studied for its potential as a protein tyrosine kinase inhibitor. Protein tyrosine kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. Inhibiting these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Activity

Additionally, derivatives of tetrahydropyrimidines have shown antimicrobial properties against various bacterial strains. The presence of halogenated phenyl groups has been associated with increased antibacterial activity due to enhanced lipophilicity and membrane permeability .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of tetrahydropyrimidines and evaluated their biological activities. The synthesized compound this compound was tested against multiple cancer cell lines. Preliminary results indicated promising antitumor activity with an IC50 value that warrants further investigation .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of substituents on the phenyl rings in modulating biological activity. The presence of electron-withdrawing groups like chlorine on one ring and electron-donating groups like methoxy on another significantly influenced the compound's potency against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydropyrimidine derivatives, focusing on substituent effects, synthetic yields, and biological activities.

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Position and type of aryl substituents (e.g., chloro, methoxy, fluoro).
  • Oxo vs. thioxo groups at position 2.
  • Carboxamide vs. ester groups at position 5.
Compound Name N-Substituent 4-Substituent X (O/S) Molecular Weight logP Key Properties Reference
Target Compound 3-Chlorophenyl 2-Methoxyphenyl O ~385.85* ~3.26* High lipophilicity, moderate PSA† -
A10 (Antileishmanial) Phenyl 3-Chlorophenyl S - - IC50 = 52.67 µg/mL (Leishmania)
8c (Antimicrobial) 4-Fluorophenyl 2-Chlorophenyl S - - Yield: 67%; m.p. 257–259°C
12a (G Protein Activity) 1H-Indazol-5-yl 4-Fluoro-3-(methylcarbamoyl)phenyl O 445.1 (M+1) - 78% yield, 96% HPLC purity
3k (Synthetic Intermediate) 4-Methoxyphenyl 2-Methoxyphenyl S 371.42 - Yield: 41%; m.p. data not reported
7c (Anticancer) 2-Chlorobenzyl 4-Bromophenyl O - - m.p. 186.4–188.5°C; 14.6% yield

*Calculated based on for a structurally similar analog. †Polar Surface Area (PSA) estimated using analogous data.

Key Structural Insights

  • Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to purely electron-donating substituents (e.g., methoxy).
  • Oxo vs. Thioxo : Thioxo derivatives generally exhibit stronger hydrogen-bond acceptor capacity, which may explain their superior antiparasitic activity .

Preparation Methods

Classic Biginelli Protocol

Reactants :

  • Aldehyde : 2-Methoxybenzaldehyde (2-methoxyphenyl group donor)
  • β-Ketoester : Methyl acetoacetate (6-methyl and carboxamide precursor)
  • Urea : Source of the 2-oxo group

Conditions :

  • Solvent: Ethanol or acetic acid
  • Catalyst: Glacial acetic acid (5–10 mol%)
  • Temperature: Reflux (~78°C for ethanol)
  • Duration: 8–12 hours

Mechanistic Steps :

  • Aldol Condensation : Acid-catalyzed reaction between 2-methoxybenzaldehyde and methyl acetoacetate forms a carbocation intermediate.
  • Nucleophilic Attack : Urea attacks the carbocation, generating a hemiaminal intermediate.
  • Cyclization : Intramolecular dehydration yields the 2-oxo-tetrahydropyrimidine core.

Yield : 60–75% under optimized conditions.

Modified Solvent-Free Approach

Recent advancements employ solvent-free conditions to enhance sustainability and efficiency:

Parameter Value
Catalyst Sodium fluoride (NaF)
Temperature 100°C
Time 2 hours
Yield 85%

This method eliminates solvent recovery steps and reduces reaction time by 75% compared to traditional reflux.

Post-Synthetic Introduction of the Carboxamide Group

The intermediate ethyl/methyl ester (position C5) undergoes aminolysis to install the N-(3-chlorophenyl)carboxamide moiety:

Aminolysis Procedure

Reactants :

  • Ester Intermediate : Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Amine : 3-Chloroaniline

Conditions :

  • Solvent: Toluene or dichloromethane
  • Catalyst: Trimethylaluminum (Me₃Al, 1.2 equiv)
  • Temperature: 80–110°C
  • Duration: 6–8 hours

Reaction Equation :
$$
\text{Intermediate} + \text{3-Chloroaniline} \xrightarrow{\text{Me}_3\text{Al}} \text{Target Compound} + \text{Ethanol}
$$

Yield : 68–72% after column chromatography.

Structural Characterization and Analytical Validation

Synthetic products require rigorous validation via spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 10.25 ppm : Singlet (1H, N-H of tetrahydropyrimidine)
  • δ 7.11–6.64 ppm : Multiplet (4H, aromatic protons from 2-methoxyphenyl)
  • δ 5.06 ppm : Broad singlet (1H, C4-H)
  • δ 2.27 ppm : Singlet (3H, C6-methyl)

¹³C NMR :

  • δ 174.59 ppm : Carbonyl (C2=O)
  • δ 165.14 ppm : Carboxamide (C=O)

Mass Spectrometry

  • ESI+ : m/z 387.8 [M+H]⁺ (matches molecular formula C₁₉H₁₈ClN₃O₄)

Optimization Strategies for Enhanced Efficiency

Catalyst Screening

Comparative studies of acid catalysts reveal performance variations:

Catalyst Yield (%) Reaction Time (h)
Glacial acetic acid 72 8
BF₃·Et₂O 81 6
ZrCl₄ 65 10

Lewis acids like boron trifluoride etherate accelerate the reaction by stabilizing intermediates.

Temperature Effects

A kinetic study demonstrates the trade-off between temperature and yield:

Temperature (°C) Yield (%) Purity (% by HPLC)
70 58 92
90 76 88
110 82 85

Higher temperatures favor faster kinetics but may promote side reactions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Classic Biginelli Reproducible, scalable Long reaction time (8–12 h)
Solvent-Free Eco-friendly, fast (2 h) Requires high-purity reagents
Microwave-Assisted 15-minute reactions Specialized equipment needed

Microwave-assisted synthesis (150°C, 15 min) achieves 78% yield but remains limited to lab-scale applications.

Q & A

Q. How can synthetic routes for this tetrahydropyrimidine derivative be optimized to improve yield and purity?

Methodological Answer:

  • Multi-step synthesis : Begin with Biginelli-like cyclocondensation of substituted aldehydes, β-keto esters, and urea/thiourea derivatives. Use Lewis acids (e.g., HCl or ZnCl₂) as catalysts under reflux conditions ( ).
  • Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate intermediates. Final recrystallization in ethanol or methanol enhances purity (>95%) ( ).
  • Yield optimization : Vary solvent polarity (e.g., DMF vs. THF) and reaction time (8–24 hrs). Monitor by TLC and HPLC for byproduct reduction .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and chlorophenyl groups). Compare chemical shifts with analogous pyrimidines (δ ~2.5 ppm for methyl groups; δ ~160–170 ppm for carbonyls) ().
  • X-ray crystallography : Resolve the tetrahydropyrimidine ring conformation (chair vs. boat) and intermolecular interactions (e.g., C–H⋯π bonds). Dihedral angles between aryl substituents and the core pyrimidine ring (e.g., 12–86°) guide SAR studies ().
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility screening : Test in DMSO (primary solvent) and PBS (pH 7.4) using UV-Vis spectroscopy. Aggregation is monitored via dynamic light scattering (DLS) ( ).
  • Stability protocols : Incubate at 37°C for 24–72 hrs in serum-containing media. Analyze degradation by LC-MS; hydrolytically labile groups (e.g., ester linkages) may require structural modification ( ).

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of substituents on the pyrimidine core?

Methodological Answer:

  • Systematic substitution : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Compare bioactivity (e.g., IC₅₀) in enzyme inhibition assays ( ).
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with catalytic residues). Validate with site-directed mutagenesis ( ).

Q. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., kinases) over 100 ns trajectories. Analyze RMSD/RMSF to assess binding stability ( ).
  • Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities. Correlate with experimental IC₅₀ values from kinase inhibition assays ( ).

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), passage number, and ATP concentration in kinase assays ( ).
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects ( ).

Q. What methodologies are used to study in vitro toxicity mechanisms?

Methodological Answer:

  • Cytotoxicity assays : MTT/WST-1 assays in primary hepatocytes and cancer cells. Compare selectivity indices (SI = IC₅₀_normal / IC₅₀_cancer) ( ).
  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.